molecular formula C12H18F6N2O5 B13195052 2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)

2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)

Cat. No.: B13195052
M. Wt: 384.27 g/mol
InChI Key: LMEHXJHGPDXCNF-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid) is a synthetic organic compound comprising an acetamide core substituted with a seven-membered azepane ring at the second carbon. The bis(trifluoroacetic acid) component suggests it exists as a salt, likely with two trifluoroacetate counterions. This structure confers unique physicochemical properties, such as enhanced solubility in polar aprotic solvents due to the trifluoroacetate groups.

Properties

Molecular Formula

C12H18F6N2O5

Molecular Weight

384.27 g/mol

IUPAC Name

2-(azepan-4-yl)acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H16N2O.2C2HF3O2/c9-8(11)6-7-2-1-4-10-5-3-7;2*3-2(4,5)1(6)7/h7,10H,1-6H2,(H2,9,11);2*(H,6,7)

InChI Key

LMEHXJHGPDXCNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves several steps. One common method includes the reaction of azepane with acetic anhydride to form 2-(Azepan-4-yl)acetamide. This intermediate is then treated with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azepane ring and trifluoroacetic acid groups play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences

The target compound differs from other acetamide derivatives in two critical aspects:

Azepane vs.

Trifluoroacetate Counterions : Most synthetic acetamides (e.g., auxin agonists like 2,4-D or picloram) are free acids or sodium salts . The use of trifluoroacetate may improve solubility in organic solvents compared to hydrochloride or sodium salts.

Comparison Table

Compound Name Core Structure Substituents/Ring System Counterion/Salt Form Molecular Weight (g/mol) Notable Properties
2-(Azepan-4-yl)acetamide,bis(TFA) Acetamide Azepane (7-membered ring) Bis(trifluoroacetate) ~350 (estimated) High solubility in polar solvents
WH7 Acetamide 4-Chloro-2-methylphenoxy None (free acid) ~280 Synthetic auxin agonist
Compound 533 Acetamide 2,4-Dichlorophenoxy None (free acid) ~300 Herbicidal activity
[19F]FBNA Acetamide 4-Fluorobenzyl, nitroimidazole None (free acid) 250.25 Radiopharmaceutical potential
BSTFA Trifluoroacetamide Trimethylsilyl groups N/A (derivatization agent) 257.40 Used in GC-MS derivatization

Functional Implications

  • Biological Activity: Phenoxy-acetamides like WH7 and compound 533 act as auxin agonists, promoting plant growth . The azepane ring in the target compound may shift activity toward neurological or antimicrobial targets due to its nitrogen-rich structure, though this requires experimental validation.
  • Synthetic Utility : The use of trifluoroacetic acid in hydrolysis steps (e.g., in [19F]FBNA synthesis ) suggests the target compound’s salt form could be synthesized under similar acidic conditions, enhancing stability during purification.

Biological Activity

2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18F6N2O5
  • Molecular Weight : 384.27 g/mol
  • IUPAC Name : 2-(azepan-4-yl)acetamide, bis(trifluoroacetic acid)

Biological Activity Overview

The compound is primarily studied for its potential in various therapeutic applications, including anticancer and antimicrobial activities. Its structure suggests a capacity for interaction with biological targets, which is crucial for its therapeutic efficacy.

The biological activity of 2-(Azepan-4-yl)acetamide may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical pathways, such as those related to cancer cell proliferation.
  • Cell Cycle Disruption : It could induce apoptosis in cancer cells by affecting cell cycle regulators.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial enzymes, potentially disrupting DNA replication.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(Azepan-4-yl)acetamide exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives of acetamides showed promising results against various cancer cell lines, with IC50 values indicating potent activity (e.g., some compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells) .

Antimicrobial Properties

The biological activity of azepane derivatives has been documented in antimicrobial studies:

  • Compounds with similar structures demonstrated comparable antibacterial and antifungal activities against a range of pathogens .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
2-(Azepan-4-yl)acetamideAnticancer, AntimicrobialTBDPotential inhibitor of specific enzymes
4-MethylbenzoylisothiocyanateAntimicrobial27.3Effective against breast cancer cells
Mercapto-substituted 1,2,4-triazolesAnticancer6.2 - 43.4Active against multiple cancer types

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